molecular formula C17H19N5O B14230294 [2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-yl](4-methylpiperazin-1-yl)methanone CAS No. 827316-92-7

[2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B14230294
CAS No.: 827316-92-7
M. Wt: 309.4 g/mol
InChI Key: AHYDLIHBLCPKGU-UHFFFAOYSA-N
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Description

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone is a complex organic compound featuring a pyrazole and indole moiety linked through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the cyclization of hydrazine derivatives with 1,3-diketones. The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The final step involves coupling the pyrazole and indole units through a piperazine linker, often using a condensation reaction facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biological and medicinal research, 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone has shown potential as a pharmacophore in drug design. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural versatility allows for the creation of materials with tailored characteristics .

Mechanism of Action

The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indol-6-ylmethanone apart is its combination of pyrazole and indole structures linked through a piperazine ring.

Properties

CAS No.

827316-92-7

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[2-(1H-pyrazol-5-yl)-1H-indol-6-yl]methanone

InChI

InChI=1S/C17H19N5O/c1-21-6-8-22(9-7-21)17(23)13-3-2-12-10-16(19-15(12)11-13)14-4-5-18-20-14/h2-5,10-11,19H,6-9H2,1H3,(H,18,20)

InChI Key

AHYDLIHBLCPKGU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(N3)C4=CC=NN4

Origin of Product

United States

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